molecular formula C18H17ClN2O4 B12675196 7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate CAS No. 83803-85-4

7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate

Cat. No.: B12675196
CAS No.: 83803-85-4
M. Wt: 360.8 g/mol
InChI Key: JMJRVPZKFNGRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate typically involves the following steps:

    Formation of the Benzodiazepine Core: This is achieved through the condensation of an appropriate benzophenone derivative with an amine, followed by cyclization.

    Oxalate Formation: The final step involves the reaction of the benzodiazepine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzodiazepine oxide, while reduction could produce a dihydro derivative.

Scientific Research Applications

7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.

    Medicine: Investigated for its anxiolytic, sedative, and muscle relaxant properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the inhibitory effects of GABA, it produces sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepine oxalate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its oxalate form may also influence its solubility and bioavailability compared to other benzodiazepines.

Properties

CAS No.

83803-85-4

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;oxalic acid

InChI

InChI=1S/C16H15ClN2.C2H2O4/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;3-1(4)2(5)6/h2-8,11H,9-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

JMJRVPZKFNGRIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.